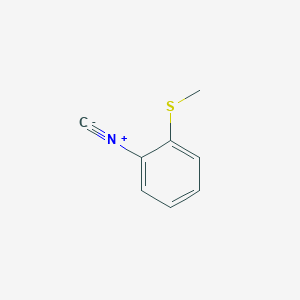
2-Isocyanothioanisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isocyanothioanisole is an organic compound that has garnered significant interest in the field of synthetic chemistry. It is characterized by the presence of an isocyanide group attached to a thioanisole moiety. This compound is particularly notable for its role in the synthesis of various heterocyclic compounds, which are of great importance in medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyanothioanisole typically involves the reaction of thioanisole with an isocyanide reagent. One common method is the reaction of thioanisole with chloroform and potassium tert-butoxide, followed by treatment with an isocyanide source such as methyl isocyanide . This reaction proceeds under mild conditions and yields this compound as the primary product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the reaction conditions and the availability of starting materials make it feasible for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isocyanothioanisole undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isocyanide group to an amine.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the isocyanide group under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Isocyanothioanisole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Isocyanothioanisole involves its ability to participate in radical and nucleophilic reactions. The isocyanide group is highly reactive and can form intermediates that undergo cyclization to produce heterocyclic compounds . These reactions often proceed through radical intermediates, which can be stabilized by the thioanisole moiety.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Isocyanophenylmethane: Similar in structure but lacks the sulfur atom.
2-Isocyanobenzothiazole: Contains a benzothiazole ring instead of a thioanisole moiety.
2-Isocyanophenylsulfide: Similar but with a different substitution pattern on the aromatic ring.
Uniqueness
2-Isocyanothioanisole is unique due to the presence of both an isocyanide group and a thioanisole moiety. This combination imparts distinct reactivity and stability, making it a valuable intermediate in the synthesis of complex heterocyclic compounds .
Propriétés
Formule moléculaire |
C8H7NS |
|---|---|
Poids moléculaire |
149.21 g/mol |
Nom IUPAC |
1-isocyano-2-methylsulfanylbenzene |
InChI |
InChI=1S/C8H7NS/c1-9-7-5-3-4-6-8(7)10-2/h3-6H,2H3 |
Clé InChI |
DHDKCFAYSKKVMN-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=CC=C1[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


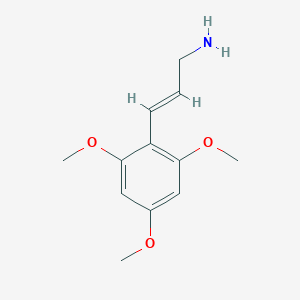
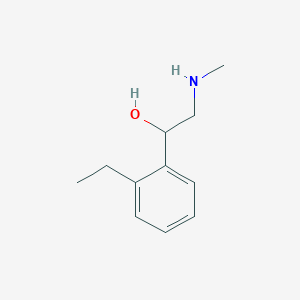
![4-[4-(Benzyloxy)phenyl]pyrrolidin-2-one](/img/structure/B13593628.png)
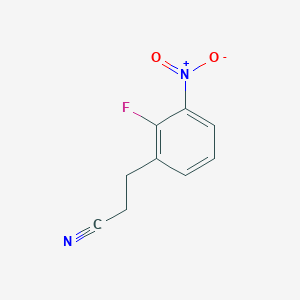
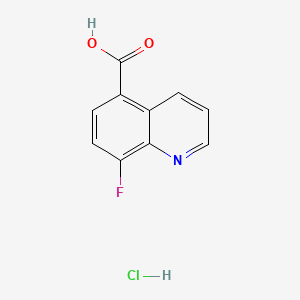

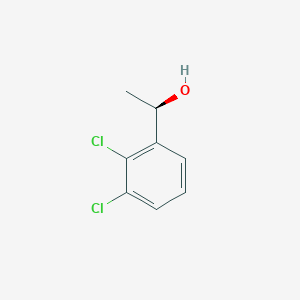
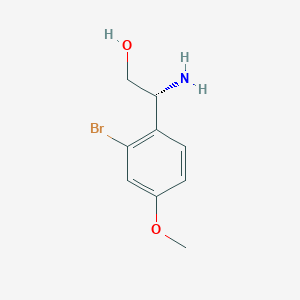
![tert-butyl N-[(5,5-dimethylmorpholin-3-yl)methyl]carbamate](/img/structure/B13593667.png)
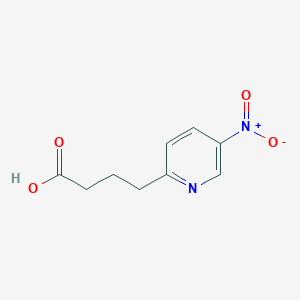

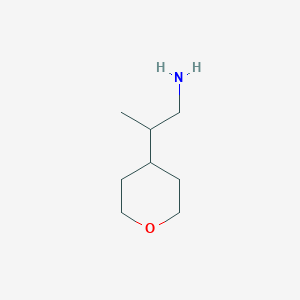

![1-[2-Chloro-4-(difluoromethyl)phenyl]methanaminehydrochloride](/img/structure/B13593702.png)
